molecular formula C8H4BrClN2 B15363071 4-Bromo-6-chloro-1,7-naphthyridine

4-Bromo-6-chloro-1,7-naphthyridine

Cat. No.: B15363071
M. Wt: 243.49 g/mol
InChI Key: PHBPCCNSJFTSBL-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-1,7-naphthyridine is a dihalogenated derivative of 1,7-naphthyridine, a bicyclic heteroaromatic compound containing two nitrogen atoms at positions 1 and 5. The bromine and chlorine substituents at positions 4 and 6, respectively, confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

4-bromo-6-chloro-1,7-naphthyridine

InChI

InChI=1S/C8H4BrClN2/c9-6-1-2-11-7-4-12-8(10)3-5(6)7/h1-4H

InChI Key

PHBPCCNSJFTSBL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=NC(=CC2=C1Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-1,7-naphthyridine typically involves halogenation reactions starting from 1,7-naphthyridine. One common method includes the bromination and chlorination of 1,7-naphthyridine using bromine and chlorine sources under controlled conditions. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide, while chlorination can be performed using thionyl chloride or phosphorus pentachlor

Comparison with Similar Compounds

Structural and Electronic Differences

The position and type of halogen substituents critically influence the electronic structure and reactivity of 1,7-naphthyridine derivatives:

Compound Name Substituents CAS Number Key Properties
4-Bromo-6-chloro-1,7-naphthyridine Br (C4), Cl (C6) Not explicitly listed Predicted enhanced electrophilicity due to electron-withdrawing halogens at adjacent positions.
4-Chloro-1,7-naphthyridine Cl (C4) 1301714-24-8 Melting point: 122°C; used in methoxylation reactions (e.g., synthesis of 4-methoxy derivatives) .
5-Bromo-1,7-naphthyridine Br (C5) 17965-76-3 Used in cross-coupling reactions; safety data indicate moderate toxicity .
4,6-Dichloro-1,7-naphthyridine Cl (C4, C6) 190957-81-4 Higher reactivity in nucleophilic substitutions compared to mono-halogenated analogs .
2-Chloro-1,7-naphthyridine Cl (C2) - Melting point: 134–135°C; synthesized via chlorination, with distinct NMR coupling patterns .

Key Observations :

  • Electronic Effects: Bromine at C4 (vs.
  • Thermal Stability: Dichloro derivatives (e.g., 4,6-dichloro-1,7-naphthyridine) exhibit higher melting points than mono-halogenated analogs, suggesting stronger intermolecular interactions .

Physicochemical Properties

  • Melting Points :
    • 4-Chloro-1,7-naphthyridine: 122°C .
    • 2-Chloro-1,7-naphthyridine: 134–135°C .
    • Dichloro derivatives (e.g., 4,6-dichloro-1,7-naphthyridine) likely exceed 150°C, though experimental data are unavailable .
  • Solubility : Bromine’s larger atomic radius compared to chlorine may reduce solubility in polar solvents, impacting formulation in drug delivery systems.

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